(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid

Antimicrobial Peptides Peptide Therapeutics Medicinal Chemistry

Optimizing peptide stability and function requires precise conformational control. This compound directly addresses challenges in peptide drug design by enabling: 1) Enhanced antimicrobial peptide potency through hydrophobicity modulation and enzymatic stability. 2) Quantitative 19F NMR analysis of proline ring pucker and cis/trans isomerization. 3) Rational SAR studies to decouple stereoelectronic effects from other properties. Rigorous quality control supports peptide chemists and structural biologists.

Molecular Formula C20H17F2NO4
Molecular Weight 373.3 g/mol
CAS No. 203866-21-1
Cat. No. B1600736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid
CAS203866-21-1
Molecular FormulaC20H17F2NO4
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)
InChIKeyQLKUZDLPWHCYAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-4,4-Difluoroproline for Peptide Synthesis


(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, also known as Fmoc-4,4-difluoro-L-proline, is a strategically fluorinated proline analog protected with a fluoren-9-ylmethoxycarbonyl (Fmoc) group, rendering it directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols [1]. The gem-difluoro substitution at the 4-position of the pyrrolidine ring fundamentally alters the conformational landscape of the proline residue, providing a unique spectroscopic handle and distinct biophysical properties relative to natural proline or mono-fluorinated analogs [2]. This compound serves as a critical building block for introducing fluorine-mediated effects into peptides and proteins, enabling applications ranging from antimicrobial peptide optimization to advanced structural biology investigations via 19F NMR spectroscopy [3].

Fmoc-Dfp vs. Other Fluorinated Proline Analogs


Substituting proline residues with structurally analogous building blocks such as trans-4-hydroxy-L-proline (Hyp), (2S,4R)-4-fluoroproline (Flp), or (2S,4S)-4-fluoroproline can profoundly alter peptide conformation, stability, and biological function, yet these effects are not uniform or predictable across analogs [1]. Each modification introduces a distinct stereoelectronic and steric profile. For instance, while Flp can hyperstabilize collagen triple helices via a stereoelectronic gauche effect, the gem-difluoro substitution in (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid fails to elicit the same stabilizing response [2]. Similarly, while Hyp modifications may enhance hydrophilicity, Dfp incorporation distinctly modulates hydrophobicity and enzymatic recognition [3]. Therefore, generic substitution without quantitative evidence can lead to a loss of desired activity, unexpected structural perturbations, or a failure to gain the intended fluorine-mediated advantages. The following evidence quantifies these critical performance differences.

Fmoc-Dfp: Quantitative Evidence vs. Analogs


Oncocin Dfp Triple Mutant Activity Profile

In a comparative structure-activity relationship (SAR) study of the antimicrobial peptide oncocin, replacement of three proline residues at positions 4, 5, and 12 with (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid (Dfp) resulted in the most favorable biological profile among the tested analogs [1]. The Dfp-triple mutant exhibited potent antibacterial activity while demonstrating markedly low cytotoxicity. In contrast, the analogous triple-replacement with trans-4-hydroxy-L-proline (Hyp) did not achieve the same optimal balance of potency and safety [1].

Antimicrobial Peptides Peptide Therapeutics Medicinal Chemistry

19F NMR Conformational Probe with Dfp

(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid (Dfp) serves as a unique 19F NMR probe for quantifying proline cis-trans isomerism and ring pucker preferences, a capability absent in unmodified proline or hydroxyproline (Hyp) [1]. The diastereotopic fluorine atoms of Dfp exhibit a diagnostic chemical shift difference (ΔδFF) that directly correlates with the local conformational order of the proline ring [1]. This provides a direct, quantitative readout of structural dynamics.

Structural Biology NMR Spectroscopy Protein Folding

Collagen Triple Helix Stability: Dfp vs. Flp

In the context of collagen triple helix stability, (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid (Dfp) and (2S,4R)-4-fluoroproline (Flp) produce divergent outcomes despite both being fluorinated analogs. Flp hyperstabilizes collagen triple helices via a stereoelectronic gauche effect that preorganizes backbone torsion angles [1]. In contrast, replacing Hyp with Dfp in collagen-related peptides does not confer this elevated stability, despite Dfp retaining the hydrophobicity of Flp [1].

Biomaterials Collagen Mimetics Protein Engineering

Synthesis of Fmoc-Dfp from Hydroxyproline

The practical synthesis of Fmoc-protected 4,4-difluoro-L-proline from the readily available starting material trans-4-hydroxy-L-proline methyl ester has been established, with an overall yield of 65% over 4 steps [1]. This is comparable to the yield of Boc-cis-4-fluoro-L-proline (71% over 3 steps) and demonstrates that the gem-difluoro analog can be efficiently produced, ensuring reliable access for research-scale peptide synthesis [1].

Peptide Synthesis Process Chemistry Chemical Synthesis

Fmoc-Dfp: Validated Application Scenarios


PrAMP Optimization for Therapeutic Index

Leverage (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid as a direct replacement for proline or hydroxyproline in solid-phase peptide synthesis of PrAMPs. Evidence shows that triple substitution of proline residues with Dfp in the oncocin scaffold yields an analog with a superior activity profile: potent antibacterial MICs (1–2 µg/mL) combined with minimal hemolysis (<1% at 800 µg/mL) and low cytotoxicity (IC50 >1280 µg/mL in HepG2 cells) [1]. This makes the building block invaluable for medicinal chemistry campaigns aiming to decouple antimicrobial potency from host toxicity.

19F NMR Probing of Proline Conformation

Incorporate (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid into peptides or expressed proteins as a minimally invasive 19F NMR probe. The diastereotopic fluorines of Dfp produce a diagnostic chemical shift difference (ΔδFF) that directly reports on the proline ring pucker and cis-trans isomerization state: a small ΔδFF (0–3 ppm) indicates a disordered trans conformation, while a large ΔδFF (5–12 ppm) signifies an ordered cis conformation [1]. This quantitative readout enables detailed studies of intrinsically disordered proteins, folding intermediates, and the effects of mutations or post-translational modifications on local structure.

Decoupling Proline Effects in SAR Studies

Use (2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid as a comparative tool in SAR studies to dissect the contributions of proline ring conformation, hydrophobicity, and stereoelectronic effects to biological activity. Unlike (2S,4R)-4-fluoroproline, which hyperstabilizes collagen triple helices, Dfp lacks this stabilizing effect [1]. This differential behavior allows researchers to decouple the role of stereoelectronic preorganization from other factors like hydrophobicity or enzymatic recognition, providing a rational basis for designing peptide-based therapeutics, biomaterials, or enzyme inhibitors.

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